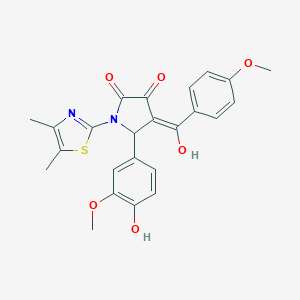
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and is used as a tool compound in scientific research.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of GSK-3β. GSK-3β is a protein kinase that phosphorylates various proteins involved in cellular processes. Inhibition of GSK-3β leads to the accumulation of unphosphorylated proteins, which can have a significant impact on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its inhibition of GSK-3β. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, GSK-3β inhibition has been shown to have a significant impact on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are primarily related to its potency and specificity for GSK-3β. This compound has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases. The limitations of using this compound in lab experiments are primarily related to its cost and availability.
Future Directions
There are several future directions for research involving 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study the role of GSK-3β inhibition in other diseases, such as Parkinson's disease and Huntington's disease. Another potential direction is to develop more potent and selective GSK-3β inhibitors for therapeutic applications. Additionally, research can focus on the development of new synthetic methods for the production of this compound, which can lead to more cost-effective and efficient production.
Conclusion:
In conclusion, 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases. Further research is needed to explore the full potential of this compound in various fields and to develop more potent and selective GSK-3β inhibitors for therapeutic applications.
Synthesis Methods
The synthesis of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting material for the synthesis is 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenylboronic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is then converted into the pyrrolone ring by reacting with 4-propoxybenzoyl chloride. The final step involves the hydroxylation of the pyrrolone ring to form the desired compound.
Scientific Research Applications
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of potential applications in scientific research. One of the primary applications of this compound is as a GSK-3β inhibitor. GSK-3β is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases.
properties
Product Name |
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C25H24N2O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h5-12,14,22,28H,4,13H2,1-3H3/b23-21+ |
InChI Key |
GNBBUTWJHHHHRR-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)

![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265415.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265416.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265417.png)